

DPM-1001 Trihydrochloride: A Comprehensive Solubility Profile for Researchers

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Compound of Interest

Compound Name: DPM-1001 trihydrochloride

Cat. No.: B11934143

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This technical guide provides an in-depth analysis of the solubility profile of **DPM-1001 trihydrochloride**, a potent and selective non-competitive inhibitor of protein-tyrosine phosphatase 1B (PTP1B).^{[1][2]} This document is intended for researchers, scientists, and professionals in drug development, offering critical data on the compound's solubility in various solvents and formulations, alongside its key biological activities.

Core Physicochemical Properties

DPM-1001 trihydrochloride is recognized for its anti-diabetic properties, stemming from its role as an analog of the specific PTP1B inhibitor MSI-1436.^[1] It functions as an orally active agent that has demonstrated the ability to improve insulin and leptin signaling in preclinical models, highlighting its therapeutic potential for diabetes and obesity.^[3]

Solubility Data

The solubility of **DPM-1001 trihydrochloride** has been characterized in several common laboratory solvents and in vivo formulation vehicles. The following table summarizes the quantitative solubility data available for this compound.

| Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Conditions |
|--|-----------------------|--------------------------|---|
| DMSO | 80 | 118.13 | Ultrasonic assistance required.[4] |
| Water | 33.33 | 49.22 | Requires sonication, warming, and heating to 60°C.[4] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 5 | ≥ 7.38 | Clear solution.[4] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 5 | ≥ 7.38 | Clear solution.[4] |
| 10% DMSO >> 90% corn oil | ≥ 5 | ≥ 7.38 | Clear solution.[4] |

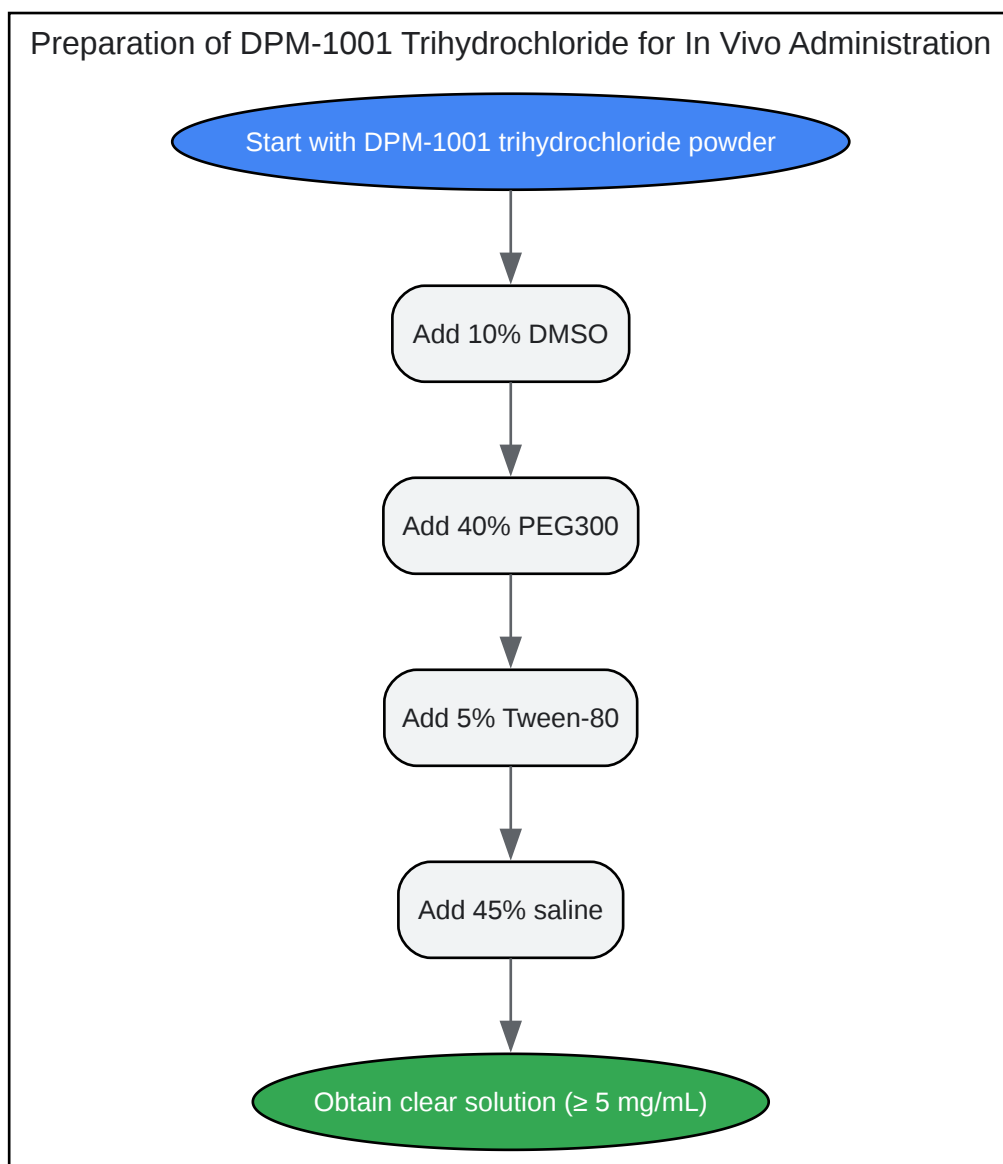
Experimental Protocols

In Vitro Stock Solution Preparation:

For aqueous stock solutions, it is recommended to dilute the compound to the working concentration and then sterilize by filtration through a 0.22 μm filter before use.[1] For organic solvent stock solutions, such as in DMSO, direct dissolution with ultrasonic assistance is advised to achieve the concentrations listed in the table above.[4]

In Vivo Formulation Preparation:

A common method for preparing **DPM-1001 trihydrochloride** for in vivo administration involves a multi-step process to ensure a clear and stable solution. The following workflow outlines the typical procedure:

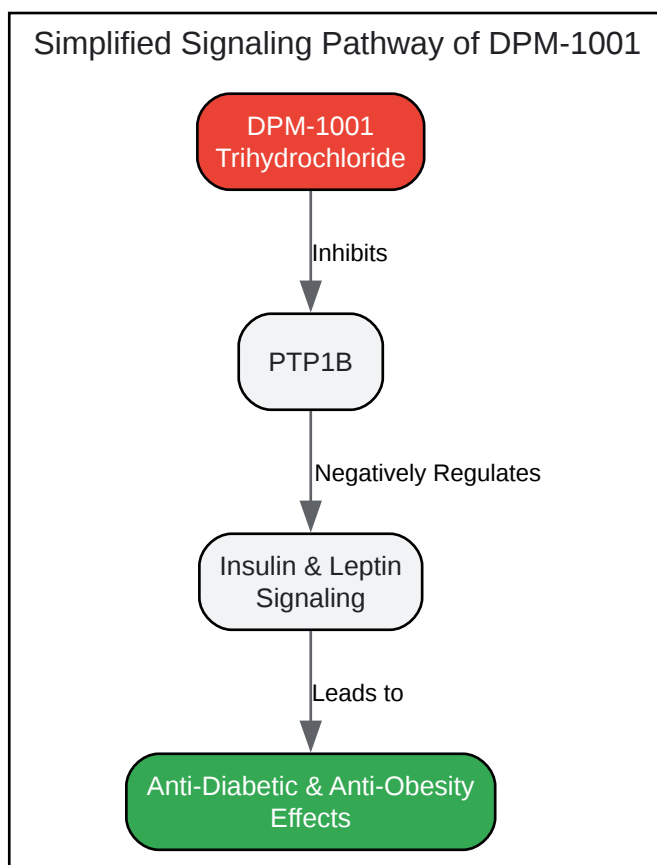


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Caption: Workflow for the preparation of an in vivo formulation of **DPM-1001 trihydrochloride**.

Biological Activity and Signaling Pathway

DPM-1001 trihydrochloride's primary mechanism of action is the inhibition of PTP1B. PTP1B is a key negative regulator in the insulin and leptin signaling pathways. By inhibiting PTP1B, DPM-1001 enhances the signaling cascade initiated by insulin and leptin binding to their respective receptors, leading to improved glucose metabolism and reduced appetite. This mechanism underlies its observed anti-diabetic and anti-obesity effects.[3]



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Caption: Logical relationship of DPM-1001's inhibition of PTP1B and its downstream effects.

Storage and Stability

For long-term storage, **DPM-1001 trihydrochloride** powder should be kept at -20°C for up to three years. In solvent, stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C when stored under nitrogen.[1][4] The compound is shipped at ambient temperature and is considered stable for several weeks under these conditions.[2]

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